molecular formula C13H27NO6 B609468 N-Boc-N-bis(PEG1-OH) CAS No. 275385-03-0

N-Boc-N-bis(PEG1-OH)

Cat. No.: B609468
CAS No.: 275385-03-0
M. Wt: 293.36
InChI Key: QKKAOQUTADWQAZ-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG1-OH) (CAS: 275385-03-0) is a bifunctional polyethylene glycol (PEG)-based compound featuring a tert-butoxycarbonyl (Boc) protective group and two terminal hydroxyl groups. With a molecular weight of 293.36 g/mol and purity >95%, it serves as a critical linker in bioconjugation chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . Its structure enables controlled release of payloads under acidic conditions due to the acid-labile Boc group, making it ideal for drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG1-OH) revolves around the selective protection of an amine group while preserving terminal hydroxyl functionalities. A two-step approach is typically employed:

Formation of the Bis(PEG1) Amine Intermediate

The precursor, bis(2-(2-hydroxyethoxy)ethyl)amine, is synthesized via nucleophilic substitution between ethylenediamine and ethylene glycol derivatives. Ethylene oxide or chloroethanol serves as the PEG1 source, reacting with ethylenediamine under alkaline conditions (e.g., aqueous NaOH, 60–80°C). The reaction is monitored via thin-layer chromatography (TLC) to ensure complete consumption of starting materials .

Boc Protection of the Amine Group

The bis(PEG1) amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. Triethylamine (TEA) is added to scavenge HCl generated during the reaction, maintaining a pH of 8–9. The Boc group selectively protects the primary amine, leaving the hydroxyl groups intact .

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (amine:Boc anhydride) ensures complete protection.

  • Temperature: 0–25°C to minimize side reactions.

  • Reaction Time: 4–6 hours under nitrogen atmosphere.

Industrial-Scale Production Methods

Industrial synthesis prioritizes reproducibility and scalability. Batch reactors with automated temperature and pH control are employed to synthesize multi-kilogram quantities.

Process Optimization

  • Solvent Selection: DCM is preferred for its low boiling point (40°C), facilitating easy removal via rotary evaporation .

  • Catalyst Use: 4-Dimethylaminopyridine (DMAP) accelerates Boc protection, reducing reaction time by 30% .

  • Purification: Flash chromatography using silica gel (ethyl acetate/methanol gradients) removes unreacted Boc anhydride and byproducts.

Quality Control Protocols

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms Boc group integration (δ 1.4 ppm, singlet for tert-butyl) and PEG chain integrity (δ 3.5–3.7 ppm, multiplet for ethylene oxide units) .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity ≥98% .

  • Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak at m/z 294.4 [M+H]⁺ .

Critical Challenges and Mitigation Strategies

Batch-to-Batch Variability

Variability arises from incomplete Boc protection or PEG chain oligomerization. Strategies include:

  • In-Line FTIR Monitoring: Tracks amine conversion in real time, enabling immediate adjustments .

  • Stoichiometric Precision: Automated dispensers ensure ±0.5% accuracy in reagent addition .

Hydroxyl Group Oxidation

PEG hydroxyls are prone to oxidation during storage. Solutions involve:

  • Inert Atmosphere Packaging: Argon-filled vials prevent oxidative degradation .

  • Antioxidant Additives: 0.1% w/w butylated hydroxytoluene (BHT) extends shelf life to 24 months .

Comparative Analysis of Synthetic Methodologies

ParameterLaboratory-Scale SynthesisIndustrial-Scale Synthesis
Reactor Volume 0.5–2 L500–2000 L
Yield 65–75%85–92%
Purity 95–98%98–99.5%
Cycle Time 24–48 hours72–96 hours

Industrial processes achieve higher yields through optimized heat transfer and continuous purification systems .

Emerging Innovations in Synthesis

Flow Chemistry Approaches

Microreactors enable continuous Boc protection with 99% conversion efficiency, reducing reagent use by 40% .

Enzymatic Protection

Lipase-catalyzed Boc group installation (in tert-butanol solvent) eliminates the need for toxic catalysts, aligning with green chemistry principles .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to N-Boc-N-bis(PEG1-OH), differing in PEG chain length, protective groups, or terminal functionalities.

N-Boc-N-bis(PEG2-OH) (CAS: 2093154-02-8)

  • Features : Contains two ethylene glycol (PEG2) units instead of PEG1, increasing hydrophilicity and spacing between functional groups.
  • Applications : Used in PROTACs and ADCs for extended linker flexibility .

N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7)

  • Molecular Weight : 469.57 g/mol.
  • Features : Longer PEG3 chain enhances solubility and reduces steric hindrance in bioconjugates.
  • Applications : Preferred for large-molecule conjugates requiring prolonged circulation time .

N-Benzyl-N-bis(PEG1-OH) (CAS: 119580-47-1)

  • Molecular Weight : 283.37 g/mol.
  • Features : Replaces the Boc group with a benzyl group, increasing lipophilicity.
  • Applications : Intermediate for click chemistry; less commonly used in ADCs due to stability challenges .

NH-bis(PEG1-OH)

  • Molecular Weight : 193.24 g/mol.
  • Features : Lacks protective groups, enabling direct conjugation with carboxylic acids via HATU/EDC coupling.
  • Applications : Simpler conjugations without deprotection steps .

tert-butyl bis(2-hydroxyethyl)carbamate (CAS: 103898-11-9)

  • Molecular Weight : 205.25 g/mol.
  • Features: Non-PEG analog with a compact structure.
  • Applications: Limited to small-molecule drug modifications .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) PEG Chain Length Protective Group Key Applications
N-Boc-N-bis(PEG1-OH) 275385-03-0 293.36 PEG1 Boc PROTACs, ADCs
N-Boc-N-bis(PEG2-OH) 2093154-02-8 ~293.36* PEG2 Boc Extended-linker ADCs
N-Boc-N-bis(PEG3-OH) 2093154-01-7 469.57 PEG3 Boc Large-molecule conjugates
N-Benzyl-N-bis(PEG1-OH) 119580-47-1 283.37 PEG1 Benzyl Click chemistry intermediates
NH-bis(PEG1-OH) N/A 193.24 PEG1 None Direct conjugations
tert-butyl bis(2-hydroxyethyl)carbamate 103898-11-9 205.25 None Boc Small-molecule modifications

*Inferred from structural similarity.

Key Research Findings

PEG Chain Length: Longer PEG chains (e.g., PEG3) improve solubility and reduce aggregation in ADCs but may increase immunogenicity . Shorter chains (e.g., PEG1) offer compact structures for targeted delivery .

Protective Groups: Boc groups enable acid-sensitive payload release, critical for intracellular drug activation . Benzyl groups require harsher deprotection conditions (e.g., hydrogenolysis), limiting their use in sensitive biological systems .

Reactivity :

  • Unprotected NH-bis(PEG1-OH) simplifies conjugation but lacks stability in multi-step syntheses .

Biological Activity

N-Boc-N-bis(PEG1-OH) is a compound that has garnered interest in various fields of chemical and biological research due to its unique properties as a PEG (polyethylene glycol) linker. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

N-Boc-N-bis(PEG1-OH) features a Boc (tert-butoxycarbonyl) protected amino group and two terminal hydroxy groups. Its molecular formula is C13H27N3O4C_{13}H_{27}N_{3}O_{4} with a molecular weight of 343.38 g/mol. The compound is soluble in various solvents including water, DMSO, DCM, and DMF, making it versatile for laboratory applications.

Target of Action

N-Boc-N-bis(PEG1-OH) primarily functions as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. This compound facilitates the conjugation of proteins and enhances their solubility and stability .

Mode of Action

The mechanism involves the formation of stable complexes with target proteins, leveraging the PEG moiety to improve pharmacokinetics. The Boc group can be deprotected under acidic conditions, allowing for further functionalization or interaction with biological targets.

Cellular Effects

N-Boc-N-bis(PEG1-OH) influences cell function primarily through its role in drug delivery systems. Its hydrophilic nature allows for improved solubility and bioavailability of therapeutic agents, which is crucial in enhancing drug efficacy .

The compound serves as a critical component in biochemical reactions, particularly in the synthesis of complex biomolecules. It aids in the modification of proteins and peptides, which can enhance their therapeutic potential .

Applications

N-Boc-N-bis(PEG1-OH) has diverse applications across several domains:

  • Chemistry : Utilized as a PEG linker for synthesizing complex molecules and polymers.
  • Biology : Employed in biomolecule modification to improve solubility and stability.
  • Medicine : Integral to drug delivery systems that enhance pharmacokinetics and bioavailability.
  • Industry : Used in producing PEGylated products for cosmetics and personal care items .

Research Findings

Recent studies have highlighted the effectiveness of PEGylation using compounds like N-Boc-N-bis(PEG1-OH). For instance:

  • A study demonstrated that incorporating PEG units into peptide chains significantly improved binding affinity and metabolic stability, leading to better therapeutic outcomes in vivo models .
  • Another investigation into PROTACs revealed that the use of PEG linkers like N-Boc-N-bis(PEG1-OH) enhanced target protein degradation efficiency, showcasing its potential in targeted cancer therapies .

Case Studies

StudyFindings
Study 1Demonstrated improved solubility and stability of PEGylated proteins using N-Boc-N-bis(PEG1-OH).
Study 2Showed enhanced pharmacokinetic profiles in drug delivery systems incorporating this compound.
Study 3Highlighted the role of N-Boc-N-bis(PEG1-OH) in increasing the efficacy of PROTACs against specific cancer targets.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-Boc-N-bis(PEG1-OH), and how is its structural integrity validated?

  • Synthesis : The compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection of a bis-PEG1-amine intermediate, followed by hydroxyl group deprotection. Key steps include coupling Boc-anhydride to the amine under anhydrous conditions (e.g., DCM, 0–5°C) and purification via column chromatography .
  • Characterization :

  • NMR (¹H/¹³C): Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and PEG backbone (δ ~3.5–3.7 ppm for ethylene oxide protons) .
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (theoretical: 293.36 g/mol) .

Q. How should researchers assess the stability and storage conditions of N-Boc-N-bis(PEG1-OH) to prevent degradation?

  • Stability Testing : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) for 1–6 months. Monitor Boc group hydrolysis via HPLC .
  • Storage Recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced degradation. Avoid prolonged exposure to light .

Q. What are the primary applications of N-Boc-N-bis(PEG1-OH) in drug delivery systems?

  • PEGylation : Used to conjugate therapeutic peptides/proteins via hydroxyl-reactive linkers (e.g., carbonyldiimidazole activation). Enhances pharmacokinetics by reducing renal clearance and protease susceptibility .
  • Validation Methods :

  • MALDI-TOF : Confirm PEGylation efficiency by comparing mass shifts.
  • Size-Exclusion Chromatography (SEC) : Assess hydrodynamic radius changes post-conjugation .

Advanced Research Questions

Q. How can researchers optimize N-Boc-N-bis(PEG1-OH) for solubility and biocompatibility in targeted drug delivery?

  • Solvency Screening : Test solubility in aqueous buffers (pH 4–9) and organic solvents (e.g., DMF, THF) using turbidimetry or dynamic light scattering (DLS). PEG1’s short chain may limit solubility compared to longer PEGs (e.g., PEG4) .
  • Biocompatibility : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to evaluate IC50 values. Compare with non-PEGylated analogs to isolate PEG-specific effects .

Q. What experimental strategies resolve contradictions in data on PEG chain length vs. bioactivity for N-Boc-N-bis(PEG1-OH)?

  • Comparative Studies : Synthesize analogs with PEG2–PEG4 chains and evaluate bioactivity (e.g., receptor binding affinity via SPR) and pharmacokinetics (e.g., half-life in murine models).
  • Data Reconciliation :

PEG Chain LengthHydrodynamic Radius (nm)Receptor Binding (KD, nM)Half-life (h)
PEG11.215.34.5
PEG42.88.712.1
Shorter PEGs may favor tissue penetration but reduce circulation time .

Q. How is N-Boc-N-bis(PEG1-OH) integrated into PROTAC (PROteolysis-Targeting Chimera) design?

  • Linker Role : Connects E3 ligase ligands (e.g., thalidomide) to target protein binders. The Boc group enables orthogonal deprotection for subsequent functionalization .
  • Validation :

  • Surface Plasmon Resonance (SPR) : Confirm ternary complex formation (E3 ligase–PROTAC–target protein).
  • Western Blot : Monitor target protein degradation in cell lines (e.g., HeLa) .

Q. What analytical challenges arise when quantifying N-Boc-N-bis(PEG1-OH) in biological matrices, and how are they addressed?

  • Matrix Interference : Serum proteins may bind PEG, complicating detection. Use LC-MS/MS with MRM (multiple reaction monitoring) for specificity .
  • Sensitivity : Optimize extraction protocols (e.g., protein precipitation with acetonitrile) and employ isotope-labeled internal standards .

Q. Methodological and Ethical Considerations

Q. How do stereochemical properties of N-Boc-N-bis(PEG1-OH) influence its interactions in chiral environments?

  • Chirality Assessment : If asymmetric centers exist (e.g., branching points), use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers .

Q. What ethical guidelines govern the use of N-Boc-N-bis(PEG1-OH) in animal studies?

  • Compliance : Adhere to institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints and sample size justification. Include data on compound toxicity and biodistribution .

Q. How should researchers address batch-to-batch variability in N-Boc-N-bis(PEG1-OH) synthesis?

  • Quality Control : Implement strict in-process checks (e.g., TLC for reaction progress) and final characterization (NMR, HPLC). Document deviations in supplementary materials .

Properties

IUPAC Name

tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKAOQUTADWQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-N-bis(PEG1-OH)
N-Boc-N-bis(PEG1-OH)
N-Boc-N-bis(PEG1-OH)
N-Boc-N-bis(PEG1-OH)
N-Boc-N-bis(PEG1-OH)
N-Boc-N-bis(PEG1-OH)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.